2-Formyl-3-methylbutanenitrile
Overview
Description
2-Formyl-3-methylbutanenitrile is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .
Molecular Structure Analysis
The molecular structure of 2-Formyl-3-methylbutanenitrile consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . Unfortunately, detailed structural analysis is not available in the current literature.Physical And Chemical Properties Analysis
2-Formyl-3-methylbutanenitrile has a boiling point of 174.1±23.0 °C and a density of 0.933±0.06 g/cm3 . It has a molar refractivity of 29.9±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
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Thermophysical Property Analysis
- Application: This compound is used in the study of thermophysical properties. The data is critically evaluated for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity among others .
- Method: The data is collected through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The results include a range of data points for each property. For example, the boiling temperature (Liquid and Gas) as a function of Pressure ranges from 1.58245e-006 kPa to 3407.09 kPa .
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- Application: 2-acetyl-5-methylfuran, a derivative of furan, is characterized and analyzed using various spectroscopic techniques .
- Method: The compound is analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents . The experimental results are compared with theoretical values obtained using density functional theory (DFT) calculations .
- Results: The experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
Safety And Hazards
properties
IUPAC Name |
2-formyl-3-methylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMMJHMFZQJKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956066 | |
Record name | 2-Formyl-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3-methylbutanenitrile | |
CAS RN |
345581-33-1 | |
Record name | 2-Formyl-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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